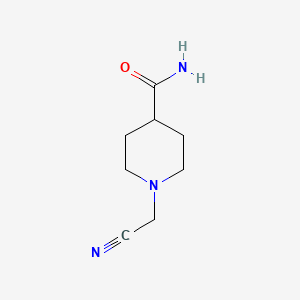
methyl 4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxylate
Übersicht
Beschreibung
Methyl 4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxylate, also known as MCP, is a synthetic compound that has been used in various scientific research applications due to its ability to act as a substrate for various enzymes. MCP has been used in a variety of biological studies, including studies of enzyme kinetics, metabolic pathways, and protein-protein interactions.
Wissenschaftliche Forschungsanwendungen
DNA-Alkylating Agents
The compound has been used in the synthesis of DNA-alkylating agents . These agents work by binding to DNA and introducing alkyl groups, which can cause DNA damage and lead to cell death. This makes them useful in cancer treatment, where the goal is to kill rapidly dividing cancer cells .
Lexitropsins
The compound is used in the synthesis of lexitropsins , which are "information reading molecules" . Lexitropsins, such as the naturally occurring antitumor antibiotic netropsin, bind reversibly with the minor groove of double helical DNA to sequences rich with adjacent AT base pairs . These pyrrole carboxamide skeletons have been used as vehicles for delivering anticancer drugs to DNA sequences blocking its template function .
Anticancer Drugs
The compound has been used in the development of anticancer drugs . The compound’s ability to bind to DNA and block its template function makes it a promising candidate for the development of new anticancer drugs .
Antimicrobial Drugs
The compound’s structure is similar to that of sulfathiazole , an antimicrobial drug . This suggests that it could potentially be used in the development of new antimicrobial drugs .
Antifungal Drugs
The compound’s structure is also similar to that of Abafungin , an antifungal drug . This suggests that it could potentially be used in the development of new antifungal drugs .
Antiretroviral Drugs
The compound’s structure is similar to that of Ritonavir , an antiretroviral drug . This suggests that it could potentially be used in the development of new antiretroviral drugs .
Antineoplastic Drugs
The compound’s structure is similar to that of Tiazofurin , an antineoplastic drug . This suggests that it could potentially be used in the development of new antineoplastic drugs .
Neuroprotective Drugs
The compound’s structure is similar to that of certain neuroprotective drugs . This suggests that it could potentially be used in the development of new neuroprotective drugs .
Wirkmechanismus
Target of Action
Similar compounds, such as local anesthetics, act on nerve endings or around nerve trunks, and are combined with specific sodium ion (na+) channel sites on the nerve membrane .
Mode of Action
Local anesthetics, for example, affect the membrane potential by reducing Na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses .
Biochemical Pathways
Based on the mechanism of action of similar compounds, it can be inferred that the compound may interfere with the sodium ion channels, affecting the propagation of nerve impulses .
Pharmacokinetics
A related compound, ethyl 4-(2-chloroacetamido)benzoate, is reported to have high gi absorption and is bbb permeant . These properties may influence the bioavailability of the compound.
Result of Action
Based on the mechanism of action of similar compounds, it can be inferred that the compound may cause a temporary loss of sensation by blocking nerve impulses .
Eigenschaften
IUPAC Name |
methyl 4-[(2-chloroacetyl)amino]-1-methylpyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c1-12-5-6(11-8(13)4-10)3-7(12)9(14)15-2/h3,5H,4H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGECWRWJSDFYMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)OC)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-amine hydrochloride](/img/structure/B3389957.png)

![3-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoic acid](/img/structure/B3389994.png)
![2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-2-yl}acetic acid](/img/structure/B3390008.png)



